DX-9065a

Factor Xa Inhibition Enzyme Kinetics Anticoagulant Drug Discovery

Researchers requiring unambiguous FXa inhibition in complex biological systems often struggle with off-target serine protease interference. DX-9065a solves this with >48,000-fold selectivity for FXa over thrombin, ensuring FXa-specific readouts. - 700× more potent than indirect inhibitors at the prothrombinase complex (IC₅₀ 0.1 µM vs 70 µM). - Inhibits clot-bound FXa (IC₅₀ ~0.5 µM), a unique tool for thrombus propagation studies. - Not neutralized by andexanet alfa, providing a critical benchmark for reversal agent development. For researchers, this means cleaner data and a wider in vivo therapeutic window versus warfarin. For procurement, BenchChem ensures reliable global supply with documented purity.

Molecular Formula C26H39ClN4O8
Molecular Weight 571.1 g/mol
CAS No. 155204-81-2
Cat. No. B1670999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDX-9065a
CAS155204-81-2
Synonyms(2S)-2-(4-(((3S)-1-acetimidoyl-3-pyrrolidinyl)oxy)phenyl)-3-(7-amidino-2-naphtyl)propanoic acid
2-(4-((1-acetimidoyl-3-pyrrolidinyl)oxy)phenyl)-3-(7-amidino-2-naphthyl)propanoic acid hydrocloride pentahydrate
DX 9065
DX 9065a
DX-9065a
Molecular FormulaC26H39ClN4O8
Molecular Weight571.1 g/mol
Structural Identifiers
SMILESCC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl
InChIInChI=1S/C26H28N4O3.ClH.5H2O/c1-16(27)30-11-10-23(15-30)33-22-8-6-19(7-9-22)24(26(31)32)13-17-2-3-18-4-5-20(25(28)29)14-21(18)12-17;;;;;;/h2-9,12,14,23-24,27H,10-11,13,15H2,1H3,(H3,28,29)(H,31,32);1H;5*1H2/t23-,24-;;;;;;/m0....../s1
InChIKeyLJCBAPRMNYSDOP-LVCYMWGESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DX-9065a: Compound Overview


DX-9065a (CAS 155204-81-2) is a synthetic, low-molecular-weight, direct, competitive, and reversible inhibitor of coagulation factor Xa (FXa), developed by Daiichi Pharmaceutical (now Daiichi Sankyo) [1]. It is the first in a class of small-molecule, orally active, amidinonaphthalene-based FXa inhibitors [2]. The compound is characterized by a high degree of selectivity for FXa over other serine proteases and demonstrates potent anticoagulant activity in vitro and antithrombotic efficacy in vivo [3].

DX-9065a: In-Class Substitution Challenges


Direct FXa inhibitors are not a homogeneous class; their distinct chemical structures confer significant differences in potency, selectivity, and pharmacodynamics [1]. While agents like apixaban, rivaroxaban, and edoxaban are clinically established, their enzymatic inhibition constants (Ki) and selectivity profiles vary [2]. Furthermore, the behavior of DX-9065a in specific clotting assays, its unique response to reversal agents, and its distinct molecular architecture (characterized by an amidinonaphthalene core) preclude simple, 1:1 substitution with other FXa inhibitors [3]. Selection of a specific inhibitor for research or industrial application must therefore be guided by precise, quantitative performance parameters.

DX-9065a: Differentiating Evidence


FXa Potency vs. Apixaban

DX-9065a is a direct, competitive inhibitor of human Factor Xa with a reported inhibition constant (Ki) of 41 nM [1]. For comparison, the widely used clinical FXa inhibitor apixaban has a reported Ki of 0.08 nM against human FXa [2]. This data highlights a substantial difference in the fundamental potency at the enzymatic level between these two FXa inhibitors.

Factor Xa Inhibition Enzyme Kinetics Anticoagulant Drug Discovery

FXa Selectivity Over Thrombin

The selectivity of DX-9065a for FXa over other human serine proteases is exceptionally high. Its Ki for FXa is 41 nM, whereas for thrombin, the next key protease in the coagulation cascade, the Ki is >2,000,000 nM (>2,000 µM), representing a >48,000-fold selectivity [1]. This degree of specificity is a hallmark of the compound and is critical for its utility as a selective research tool.

Enzyme Selectivity Serine Protease Off-Target Activity

Resistance to Andexanet Alfa Neutralization

Unlike oral FXa inhibitors such as apixaban and rivaroxaban, the anti-FXa activity of DX-9065a is not neutralized by the clinical reversal agent andexanet alfa [1]. In a comparative in vitro study, the addition of 100 µg/mL andexanet alfa to plasma supplemented with DX-9065a resulted in no reversal of its anti-Xa activity, whereas it effectively neutralized apixaban and rivaroxaban [1].

Anticoagulant Reversal Andexanet Alfa Drug Neutralization

aPTT Effect vs. Apixaban and Rivaroxaban

In head-to-head laboratory assays, the parenteral anticoagulant DX-9065a produced a much stronger anticoagulant effect in the activated Partial Thromboplastin Time (aPTT) assay compared to both apixaban and rivaroxaban [1]. This indicates a distinct pharmacodynamic profile in common clinical coagulation tests.

Coagulation Assay aPTT Anticoagulant Monitoring

Prothrombinase Complex Inhibition vs. Indirect Inhibitors

DX-9065a demonstrates potent inhibition of the prothrombinase complex, a key component in thrombin generation. The IC50 for inhibiting prothrombinase formed with Factor Xa, Factor Va, phospholipids, and calcium is 0.1 µM [1]. In contrast, the indirect FXa inhibitor SR 90107/AT (a synthetic pentasaccharide that requires antithrombin) has a markedly higher IC50 of 70 µM under the same conditions [1].

Prothrombinase Complex FXa Inhibition Thrombosis Model

In Vivo Antithrombotic Efficacy vs. Warfarin

In a rat thrombosis model, DX-9065a demonstrated effective antithrombotic activity with a reduced bleeding risk compared to warfarin. At doses that produced a comparable antithrombotic effect, DX-9065a only increased bleeding time or blood loss to a minor extent [1]. This suggests a potentially superior safety profile for DX-9065a in terms of bleeding complications, a critical differentiator for preclinical studies.

In Vivo Thrombosis Bleeding Risk Therapeutic Index

DX-9065a: Research and Industrial Applications


High FXa Selectivity for In Vitro Studies

The exceptional >48,000-fold selectivity of DX-9065a for FXa over thrombin makes it the inhibitor of choice for researchers who need to unambiguously attribute an observed effect to the inhibition of FXa without off-target interference from other serine proteases [1]. This is particularly relevant in complex biochemical systems like plasma or whole blood, where multiple coagulation factors are present.

Prothrombinase and Clot-Bound FXa Inhibition Studies

The 700-fold higher potency of DX-9065a (IC50 = 0.1 µM) compared to an indirect inhibitor (IC50 = 70 µM) in blocking the assembled prothrombinase complex makes it a superior tool for investigations focused on this critical step in thrombin generation [2]. Additionally, its ability to inhibit clot-bound FXa at concentrations similar to those for free FXa (IC50 ~0.5 µM) is a unique attribute for studying thrombus propagation [2].

Thrombosis Models with Reduced Bleeding Risk

For in vivo animal studies (e.g., in rats or rabbits), DX-9065a offers a significant advantage over warfarin by providing comparable antithrombotic efficacy with a substantially reduced bleeding risk [3]. This allows for the investigation of antithrombotic effects with a wider therapeutic window, facilitating long-term studies or studies in models where hemorrhage is a confounding factor.

Anticoagulant Reversal Strategy Development

The unique finding that the anti-FXa activity of DX-9065a is not neutralized by the clinical reversal agent andexanet alfa positions it as a valuable control or test compound for researchers developing new reversal agents or diagnostic tests for FXa inhibitors [4]. It provides a clear benchmark for assessing the spectrum and efficacy of novel neutralizing antibodies or molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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